molecular formula C18H16N4O7S B2423521 Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 921045-12-7

Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2423521
CAS No.: 921045-12-7
M. Wt: 432.41
InChI Key: BINZTDAQBIEXKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H16N4O7S and its molecular weight is 432.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of furan derivatives, including those similar to the specified compound, often involves reactions that yield a variety of heterocyclic compounds. These processes are crucial for producing intermediates for further chemical transformations (Koparır, Çetin, & Cansiz, 2005).
  • Research into the synthesis of furan derivatives has led to the development of new compounds with potential applications in various fields, including materials science and pharmaceuticals (Saikachi & Kitagawa, 1971).

Biological Activities

  • The study of furan and oxadiazole compounds has revealed their potential for various biological activities. Compounds containing the furan ring and oxadiazole moiety have shown a range of pharmacological effects, including antibacterial, antifungal, and anti-inflammatory properties (Siwach & Verma, 2020).
  • Some furan derivatives have been explored for their therapeutic potential, including their use in antimicrobial and anticancer treatments. These compounds' modes of action are often associated with their ability to interact with biological targets, leading to the inhibition of disease-causing organisms or cancer cell proliferation (Dias et al., 2015).

Potential Applications

  • The chemical and biological activities of compounds like Methyl 5-(((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate suggest their potential use in developing new therapeutic agents. Their structural complexity and functional diversity make them valuable for pharmaceutical research and drug development (Hassan et al., 2020).
  • Additionally, the exploration of these compounds' synthetic routes can lead to novel methodologies in organic synthesis, potentially offering more efficient and environmentally friendly approaches to complex heterocyclic compounds (Elchaninov & Aleksandrov, 2018).

Properties

IUPAC Name

methyl 5-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O7S/c1-10-12(4-3-5-13(10)22(25)26)16(23)19-8-15-20-21-18(29-15)30-9-11-6-7-14(28-11)17(24)27-2/h3-7H,8-9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINZTDAQBIEXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.